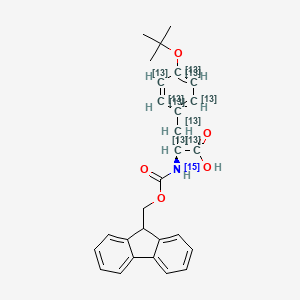

![molecular formula C32H55NO25 B12062392 beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)- CAS No. 24667-51-4](/img/structure/B12062392.png)

beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

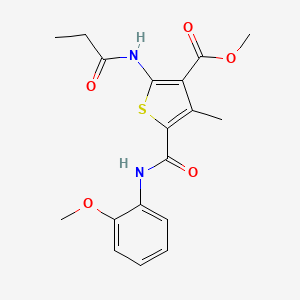

The compound beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1–>4)-O-[beta-D-galactopyranosyl-(1–>3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>3)-O-beta-D-galactopyranosyl-(1–>4)- is a complex carbohydrate derivative It is composed of multiple sugar units linked together through glycosidic bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of glycosidic bonds. The general synthetic route includes:

Protection of Hydroxyl Groups: Initially, the hydroxyl groups of the sugar units are protected using protecting groups like acetyl or benzyl groups to prevent unwanted reactions.

Glycosylation Reactions: The protected sugar units are then linked together through glycosylation reactions. Common glycosyl donors and acceptors are used, and the reactions are typically catalyzed by acids or enzymes.

Deprotection: After the glycosidic bonds are formed, the protecting groups are removed under specific conditions, such as acidic or basic hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Enzymatic Synthesis: Utilizing enzymes like glycosyltransferases to catalyze the formation of glycosidic bonds in a more controlled and efficient manner.

Fermentation Processes: Employing microbial fermentation to produce the compound, where genetically engineered microorganisms synthesize the desired carbohydrate structure.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: Various substituents can be introduced into the sugar units through substitution reactions, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Such as periodate or bromine water.

Reducing Agents: Like sodium borohydride or hydrogen gas with a catalyst.

Substitution Reagents: Including halogens or nucleophiles under specific conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uronic acids, while reduction can produce alditols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a model for studying glycosidic bond formation and cleavage. It helps in understanding the mechanisms of carbohydrate reactions and the development of new synthetic methods.

Biology

In biological research, the compound is studied for its role in cell signaling and recognition processes. It is also used in the development of glycomimetics, which are carbohydrate-based drugs that mimic natural sugars.

Medicine

Medically, this compound has potential applications in drug delivery systems. Its complex structure allows for the attachment of therapeutic agents, enhancing their stability and targeting specific tissues or cells.

Industry

Industrially, the compound is used in the production of bio-based materials and as a precursor for synthesizing other complex carbohydrates with specific properties.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism and cell signaling. The glycosidic bonds and specific sugar units play crucial roles in these interactions, influencing the compound’s biological activity and efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Beta-D-Glucopyranose: A simpler carbohydrate unit that forms the backbone of the compound.

Alpha-L-Galactopyranosyl: Another sugar unit that is part of the compound’s structure.

2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl: A modified sugar unit with an acetylamino group.

Uniqueness

The uniqueness of beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1–>4)-O-[beta-D-galactopyranosyl-(1–>3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>3)-O-beta-D-galactopyranosyl-(1–>4)- lies in its complex structure, which combines multiple sugar units with specific modifications

Eigenschaften

CAS-Nummer |

24667-51-4 |

|---|---|

Molekularformel |

C32H55NO25 |

Molekulargewicht |

853.8 g/mol |

IUPAC-Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)56-25-12(6-37)54-29(13(33-8(2)38)26(25)57-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28+,29-,30-,31-,32-/m0/s1 |

InChI-Schlüssel |

DUKURNFHYQXCJG-SFFAKPFPSA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O)CO)CO)O)CO)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)

![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)

![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)